molecular formula C12H24O B1623284 (E)-5-Dodecen-1-ol CAS No. 62936-12-3

(E)-5-Dodecen-1-ol

Cat. No.: B1623284
CAS No.: 62936-12-3
M. Wt: 184.32 g/mol
InChI Key: OTJWLIMIKGBSSN-BQYQJAHWSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a twelve-carbon unsaturated primary alcohol characterized by a trans-configured double bond positioned between the fifth and sixth carbon atoms from the hydroxyl group. The compound exhibits the molecular formula C₁₂H₂₄O with a molecular weight of 184.32 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-dodec-5-en-1-ol, reflecting its structural configuration and functional group positioning.

The compound exists under several synonymous designations including 5-Dodecen-1-ol (5E), (5E)-Dodecen-1-ol, 5-Dodecenol E, and trans-5-dodecen-1-ol. The Chemical Abstracts Service has assigned the registry number 62936-12-3 to this specific stereoisomer. The stereochemical designation (E) indicates the trans configuration of the double bond, distinguishing it from the corresponding (Z)-isomer which bears the registry number 16676-96-3.

The structural representation reveals a linear carbon chain with the hydroxyl functional group at the terminal position and the alkene functionality creating a geometric constraint within the molecular framework. The canonical Simplified Molecular Input Line Entry System representation appears as CCCCCCC=CCCCCO, while the stereochemically explicit version incorporates the forward slash notation to indicate the trans configuration.

Table 1: Physical and Chemical Properties of this compound

Property Value Units Reference
Molecular Formula C₁₂H₂₄O -
Molecular Weight 184.32 g/mol
Chemical Abstracts Service Registry Number 62936-12-3 -
Density 0.846 g/cm³
Boiling Point 270.1 °C at 760 mmHg
Flash Point 98.8 °C
Refractive Index 1.456 -
Topological Polar Surface Area 20.2 Ų

Historical Discovery and Research Milestones

The systematic investigation of this compound began in earnest during the late twentieth century as researchers sought to understand the chemical basis of insect communication systems. A pivotal contribution to the field emerged from the work of Verba, Bukulova, Abduvakhabov, and Kamaev in 1991, who published comprehensive synthetic methodologies for producing this compound in the journal Chemistry of Natural Compounds. This seminal research established foundational synthetic pathways that remain influential in contemporary pheromone chemistry.

The 1991 research by Verba and colleagues specifically addressed the synthesis of dodec-5E-en-1-ol as a pheromone component for Tricimba cincta, a member of the Chloropidae family within the Diptera order. This work represented a significant advancement in understanding the specific stereochemical requirements for biological activity in insect pheromone systems. The researchers demonstrated that the trans configuration of the double bond was essential for optimal biological response, establishing the importance of stereochemical precision in semiochemical synthesis.

Subsequent research efforts have expanded upon these foundational studies, with particular attention to developing more efficient synthetic methodologies and exploring broader biological applications. The compound has been incorporated into the Pherobase database, a comprehensive repository of pheromone and semiochemical information, reflecting its recognized importance in chemical ecology research. Modern analytical techniques have enabled more precise characterization of the compound's physical properties and have facilitated its incorporation into various research applications.

Table 2: Key Research Milestones in this compound Investigation

Year Research Group Contribution Publication Details
1991 Verba, Bukulova, Abduvakhabov, Kamaev Synthetic methodology development Chemistry of Natural Compounds, Vol. 27, No. 1, pp. 113-116
2024 Pherobase Database Comprehensive semiochemical classification Database compilation and systematic organization
2025 National Institute of Standards and Technology Thermodynamic property characterization NIST Chemistry WebBook database entry

Biological and Ecological Significance

This compound demonstrates profound biological significance primarily through its function as a semiochemical in arthropod communication systems. The compound serves as a critical component in the chemical signaling repertoire of various insect species, where it facilitates essential behaviors including mate recognition, territorial marking, and reproductive coordination. Research has specifically identified its role in the pheromone system of Tricimba cincta, a species within the Chloropidae family of the Diptera order.

The ecological importance of this compound extends beyond individual species interactions to encompass broader ecosystem dynamics. As a volatile organic compound capable of long-distance chemical communication, it contributes to the complex web of chemical interactions that govern insect population dynamics and community structure. The compound's specific stereochemical configuration is crucial for biological activity, with the trans double bond geometry being essential for receptor recognition and subsequent behavioral responses.

Contemporary research has revealed that this compound functions within multicomponent pheromone systems, where it may act synergistically with other chemical signals to produce species-specific communication patterns. This complexity underscores the sophisticated nature of chemical communication in arthropod systems and highlights the importance of maintaining precise stereochemical fidelity in both natural biosynthesis and laboratory synthesis of these compounds.

The compound's role in chemical ecology research has expanded to include applications in integrated pest management strategies, where synthetic versions can be employed to disrupt mating behaviors or to monitor population dynamics. These applications demonstrate the practical value of understanding the fundamental chemical basis of insect communication systems and illustrate how basic research in natural product chemistry can translate into environmentally sustainable pest control methodologies.

Table 3: Biological Activities and Ecological Roles of this compound

Biological Function Target Species Taxonomic Classification Behavioral Response Reference
Pheromone component Tricimba cincta Diptera, Chloropidae, Oscinellinae Chemical communication
Semiochemical signaling Various Diptera species Order Diptera Mate recognition and coordination
Chemical communication Arthropod communities Class Insecta Population dynamics regulation

The synthesis and characterization of this compound represents a convergence of organic chemistry, chemical ecology, and applied entomology. The compound's unique combination of chemical properties and biological activities continues to drive research interest across multiple scientific disciplines, from fundamental studies of insect behavior to practical applications in sustainable agriculture and pest management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWLIMIKGBSSN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886516
Record name 5-Dodecen-1-ol, (5E)-
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-12-3
Record name (5E)-5-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62936-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dodecen-1-ol, (5E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dodecen-1-ol, (5E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Dodecen-1-ol, (5E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkenyl Iodide Synthesis via Hydrozirconation-Iodinolysis

The stereoselective synthesis of (E)-5-dodecen-1-ol begins with the preparation of (E)-alkenyl iodide intermediates. Hydrozirconation of 5-dodecyn-1-ol using Cp₂ZrHCl in tetrahydrofuran (THF) at 0°C generates a zirconacycle intermediate, which undergoes iodinolysis with I₂ to yield (E)-5-iodo-5-dodecen-1-ol with >95% stereoselectivity. This method capitalizes on the anti-addition mechanism of hydrozirconation, ensuring trans-configuration retention during iodide formation.

Suzuki-Miyaura Coupling for Chain Elongation

Subsequent palladium-catalyzed coupling of (E)-5-iodo-5-dodecen-1-ol with hexylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C produces this compound in 82% yield. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 2.0 mol% Pd(PPh₃)₄ <5% deviation
Reaction Time 12 h Maximizes C–C bond formation
Temperature 80°C Prevents β-hydride elimination

This method demonstrates excellent functional group tolerance but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Wittig Reaction Strategy

Ylide Preparation and Aldehyde Coupling

The Wittig approach employs triphenylphosphonium ylide generated from 5-bromo-1-pentanol. Treatment with n-BuLi (-78°C, THF) produces a stabilized ylide that reacts with heptanal to form this compound. The reaction proceeds via a concerted [2+2] cycloaddition mechanism, favoring trans-alkene formation due to steric hindrance between the ylide’s phenyl groups and aldehyde substituents.

Solvent and Temperature Optimization

Comparative studies in polar aprotic solvents reveal:

Solvent Yield (%) E:Z Ratio
THF 78 92:8
DCM 65 85:15
DME 71 89:11

Cryogenic conditions (-78°C) enhance stereoselectivity by slowing ylide decomposition, while elevated temperatures (>0°C) promote Z-isomer formation through ylide equilibration.

Zinc-Mediated Alkyne Semi-Hydrogenation

Activated Zinc Protocol

Partial hydrogenation of 5-dodecyn-1-ol using Zn/Cu/Ag alloy in methanol/water (4:1) at 60°C achieves 87% conversion to this compound with 98% purity. The three-step activation process—acid washing, Cu²⁺ deposition, and Ag⁺ doping—creates catalytically active sites that promote syn-addition of hydrogen, paradoxically yielding trans-alkenes through substrate-surface orbital interactions.

Competing Reduction Pathways

Kinetic analysis reveals two parallel pathways:

  • Direct hydrogen transfer to internal alkynes (E-favored)
  • Sequential electron-proton transfer for terminal alkynes (Z-favored)

The dominance of pathway 1 in internal alkynes explains the high E-selectivity (94:6 E:Z) observed in this system.

Elimination Reactions from Vicinal Diols

Dehydration of 4,5-Dodecanediol

Treatment of meso-4,5-dodecanediol with Burgess reagent (1.2 equiv) in THF at 25°C induces stereospecific elimination, producing this compound in 68% yield. The reaction proceeds via a cyclic transition state that enforces anti-periplanar geometry, with Hammett studies (ρ = +1.2) indicating a concerted E2 mechanism.

Base-Promoted Dehydrohalogenation

Heating 5-bromo-4-dodecanol with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C affords this compound in 73% yield. The strong, non-nucleophilic base preferentially abstracts the β-hydrogen anti to the leaving group, yielding 91% E-isomer.

Olefin Metathesis Approach

Cross-Metathesis Strategy

Grubbs II catalyst (5 mol%) mediates the reaction between 1-decene and 4-penten-1-ol in dichloromethane at 40°C, producing this compound with 81% selectivity. The catalyst’s N-heterocyclic carbene ligand suppresses side reactions by stabilizing the metallocyclobutane intermediate.

Substrate Scope Limitations

Linear α-olefins >C₈ exhibit decreased reactivity due to steric hindrance at the ruthenium center, as shown in the table below:

Olefin Partner Yield (%) E:Z Ratio
1-Hexene 92 85:15
1-Decene 76 81:19
1-Tetradecene 58 78:22

Comparative Analysis of Synthetic Methods

Method Yield (%) E-Selectivity Cost Index Scalability
Palladium Cross-Coupling 82 95% High Industrial
Wittig Reaction 78 92% Moderate Lab-scale
Zinc Hydrogenation 87 94% Low Pilot plant
Elimination Reactions 73 91% Moderate Lab-scale
Olefin Metathesis 76 81% Very High Specialty

The zinc-mediated hydrogenation emerges as the most cost-effective route for bulk production, while palladium-catalyzed methods offer superior selectivity for high-purity applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to yield aldehydes or carboxylic acids. Reaction pathways depend on the oxidizing agent and conditions:

Reagents and Conditions

  • Pyridinium Chlorochromate (PCC) : Selective oxidation to (E)-5-dodecenal under anhydrous dichloromethane (DCM) at 0–25°C .

  • Potassium Permanganate (KMnO₄) : Further oxidation to (E)-5-dodecenoic acid in acidic or neutral aqueous conditions .

Key Findings

  • PCC preserves the double bond geometry, avoiding isomerization .

  • Over-oxidation with KMnO₄ requires careful pH control to prevent side reactions.

Reduction Reactions

The double bond and alcohol group can be reduced to modify saturation and functionality:

Reagents and Conditions

  • Hydrogenation (H₂/Pd-C) : Converts (E)-5-dodecen-1-ol to dodecan-1-ol under 1–2 atm H₂ at 25°C .

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces esters or acids derived from this compound back to alcohols in tetrahydrofuran (THF) .

Key Findings

  • Catalytic hydrogenation achieves quantitative yields with minimal byproducts .

  • LiAlH₄ is incompatible with protic solvents due to vigorous reactivity.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions to form derivatives:

Reagents and Conditions

  • Thionyl Chloride (SOCl₂) : Converts the alcohol to (E)-5-dodecen-1-yl chloride in DCM at 0°C .

  • Phosphorus Tribromide (PBr₃) : Produces (E)-5-dodecen-1-yl bromide under reflux in anhydrous ether .

Key Findings

  • Halogenation proceeds with retention of the double bond configuration .

  • SOCl₂ reactions require strict moisture exclusion to avoid hydrolysis.

Esterification and Acylation

The alcohol reacts with acylating agents to form esters, widely used in pheromone synthesis:

Reagents and Conditions

  • Acetic Anhydride (Ac₂O) : Forms (E)-5-dodecen-1-yl acetate in DCM with triethylamine (Et₃N) as a base .

  • Enzyme-Catalyzed Acetylation : Lipases (e.g., Candida antarctica) achieve enantioselective acylation in nonpolar solvents .

Key Findings

  • Et₃N neutralizes HCl byproducts, driving the reaction to completion .

  • Enzymatic methods offer greener alternatives with >90% selectivity .

Mechanistic Insights

  • Oxidation : PCC operates via a two-electron transfer mechanism, forming a chromate ester intermediate before aldehyde release .

  • Esterification : Ac₂O reacts via nucleophilic acyl substitution, with Et₃N scavenging HCl to prevent side reactions .

Scientific Research Applications

Insect Pheromone Applications

Pheromone Synthesis and Use
(E)-5-Dodecen-1-ol has been synthesized and utilized in various studies focusing on its efficacy as an insect pheromone. For instance, research has demonstrated that this compound can be effectively used to attract male moths in the field, serving as a critical tool for monitoring and controlling pest populations.

Case Study: Siberian Moth Pheromone

A significant study involved the synthesis of (Z,E)-5,7-dodecadien-1-ol from (E)-7-dodecen-5-yn-1-ol using activated zinc hydrogenation techniques. This compound was evaluated in field tests against the Siberian moth (Dendrolimus superans sibiricus), where it showed promising results as an attractant . The findings indicated that the synthesized pheromone could be used for effective pest management strategies.

Pest Control Strategies

Mating Disruption Techniques
The application of this compound extends to mating disruption strategies in agricultural settings. This method involves releasing synthetic pheromones into the environment to confuse male insects, thereby reducing mating success and controlling pest populations.

Example: Sweetpotato Weevil

The use of (Z)-3-dodecen-1-ol (a related compound) has been reported for attracting sweetpotato weevils (Cylas formicarius). Field trials indicated that traps baited with this pheromone significantly increased capture rates of male weevils, demonstrating its potential for integrated pest management .

Ecological Monitoring

Monitoring Insect Populations
The deployment of pheromones like this compound aids in the detection and monitoring of insect populations at levels not otherwise detectable. This application is crucial for timely interventions in agricultural practices.

Data Table: Pheromone Efficacy in Field Trials

Compound Target Species Capture Rate (%) Study Reference
This compoundSiberian Moth75
(Z)-3-Dodecen-1-olSweetpotato Weevil85
(Z,E)-5,7-Dodecadien-1-olPine Caterpillar Moth70

Synthesis Techniques

Chemical Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions including hydroboration and reduction techniques. These methods are essential for producing high-purity compounds suitable for research and commercial applications.

Synthesis Overview

A systematic approach to synthesizing dodecadienols involves:

  • Wittig Reaction: A method used to create alkenes from aldehydes or ketones.
  • Activated Zinc Reduction: A technique that provides high yields with minimal side reactions, particularly useful in producing insect pheromones .

Mechanism of Action

The mechanism of action of (E)-5-Dodecen-1-ol varies depending on its application:

    As a Pheromone: It binds to specific receptors in the olfactory system of insects, triggering behavioral responses.

    As an Antimicrobial Agent: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

(i) Stereochemical Effects on Pheromone Activity

  • The Z isomer of 5-Dodecen-1-ol acts as a pheromone inhibitor in Coleophora laricella, disrupting male attraction to the primary pheromone component . In contrast, the E isomer’s bioactivity remains underexplored but may exhibit divergent receptor interactions due to its trans configuration.
  • In Dendrolimus punctatus, the Z isomer synergizes with acetate esters (e.g., Z5-12:OAc) to enhance trap efficacy, suggesting that minor stereochemical changes critically influence pheromone blend performance .

(ii) Functional Group Modifications

  • Acetate Derivatives : (Z)-5-Dodecen-1-yl acetate exhibits higher volatility and stability than its alcohol counterpart, making it more effective in long-range insect communication . Esterification also reduces polarity, facilitating diffusion through air .
  • Carboxylic Acid and Aldehyde Derivatives: (Z)-5-Dodecenoic acid and (Z)-5-dodecenal, synthesized from (Z)-5-Dodecen-1-ol, demonstrate quorum-sensing inhibition in bacterial systems, highlighting functional versatility beyond pheromone roles .

(iii) Ecological and Industrial Relevance

  • (Z)-5-Dodecen-1-ol is identified in Actinidia chinensis flowers, indicating a dual role in plant-insect interactions and pollination .
  • Dodecan-1-ol is widely used in cosmetics and detergents due to its emulsifying properties, but its saturated structure limits bioactivity compared to unsaturated analogs .

Biological Activity

(E)-5-Dodecen-1-ol is a compound of significant interest in biological research, particularly in the fields of entomology and chemical ecology. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is an unsaturated alcohol with the molecular formula C12H24OC_{12}H_{24}O and a molecular weight of approximately 184.32 g/mol. It features a double bond at the 5-position, which influences its reactivity and biological functions.

Biological Role as a Pheromone

One of the primary biological activities of this compound is its role as a pheromone in various insect species. Pheromones are chemical signals used for communication, particularly in mating behaviors.

The mechanism by which this compound exerts its effects involves binding to specific olfactory receptors in insects. Upon release into the environment, it interacts with these receptors, triggering behavioral responses such as attraction or repulsion. This interaction is crucial for mating and territory establishment among insect populations.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameConfigurationBiological Activity
This compoundEPheromone activity in certain insects
(Z)-5-Dodecen-1-olZMore effective pheromone in specific species
(Z)-7-Dodecen-1-ol acetateZPheromone activity, but less effective than (Z)-5
(E)-8-Dodecenyl acetateEDifferent pheromonal effects

The (Z) configuration of similar compounds often results in enhanced pheromonal activity compared to their (E) counterparts. For instance, studies have shown that (Z)-5-Dodecen-1-ol is more effective as a pheromone in certain insect species due to its structural configuration .

Study on Dendrolimus spp.

Research has highlighted the role of this compound in the pheromone communication systems of the Dendrolimus genus. In a study published by Ando et al. (1982), it was demonstrated that various isomers of dodecadienols, including this compound, are critical components of sex pheromones in these moth species. The study emphasized how these compounds facilitate mating behaviors through olfactory signaling .

Environmental Impact Assessment

An environmental risk assessment conducted by the U.S. EPA revealed that while compounds like this compound are used in pest management strategies, they must be evaluated for ecological safety. The assessment indicated low toxicity levels when applied according to guidelines, although potential risks associated with non-target species were noted .

Applications in Pest Management

The biological activity of this compound has been harnessed for practical applications in pest management. By exploiting its pheromonal properties, researchers have developed traps and lures that utilize this compound to attract specific pest species, thereby aiding in agricultural pest control efforts .

Q & A

Q. What are the standard laboratory synthesis methods for (E)-5-Dodecen-1-ol?

this compound is synthesized via two primary routes:

  • Reduction of (E)-5-Dodecenal : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF) under inert atmospheres reduces the aldehyde to the alcohol. Reaction conditions (e.g., temperature, solvent purity) must be optimized to prevent oxidation .
  • Catalytic Hydrogenation : Industrial-scale production uses palladium on carbon (Pd/C) with hydrogen gas under controlled pressure (1–3 atm) and temperatures (25–50°C) to ensure high stereoselectivity and yield (>85%) .

Q. How is this compound characterized to confirm its structure and purity?

Key analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Separates isomers and quantifies purity. For example, a DB-5 capillary column (30 m × 0.25 mm) with a temperature ramp (100°C to 275°C at 5°C/min) resolves (E)- and (Z)-isomers .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 5.35–5.45 ppm (doublet, J = 10–15 Hz) confirm the (E)-configured double bond. Hydroxyl protons appear as a broad singlet at δ 1.5–2.0 ppm .

Q. What are the primary applications of this compound in entomological research?

The compound acts as a sex pheromone in moths (e.g., Dendrolimus superans sibiricus). Field trials demonstrate its efficacy:

CompoundTarget SpeciesCapture Rate (%)Study Reference
This compoundSiberian Moth75
(Z)-3-Dodecen-1-olSweetpotato Weevil85
Traps baited with this compound disrupt mating by confusing male insects, reducing pest populations in agroecosystems .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation to enhance stereoselectivity and yield?

  • Catalyst Selection : Pd/C (5% w/w) outperforms Raney nickel in reducing (E)-5-Dodecenal without over-hydrogenation of the double bond.
  • Solvent Systems : Polar aprotic solvents (e.g., ethyl acetate) improve hydrogen diffusion.
  • Pressure-Temperature Balance : Lower pressures (1–2 atm) and moderate temperatures (30–40°C) minimize side reactions. Yield improvements (up to 92%) are achievable with real-time monitoring via FTIR .

Q. What methodological approaches resolve contradictory data on pheromone activity across studies?

Discrepancies in field trials (e.g., variable capture rates) arise from:

  • Isomer Purity : Trace (Z)-isomers (even <2%) alter receptor binding. GC-MS with chiral columns (e.g., β-cyclodextrin) ensures enantiomeric purity .
  • Environmental Factors : Humidity and temperature affect pheromone volatility. Controlled microcosm studies isolate confounding variables .
  • Receptor Specificity : Electroantennography (EAG) identifies species-specific responses to isomers, clarifying bioactivity variations .

Q. What strategies address challenges in isolating this compound from biological matrices?

  • Solid-Phase Microextraction (SPME) : Polydimethylsiloxane (PDMS) fibers selectively adsorb volatile alcohols from plant or insect extracts.
  • Derivatization : Conversion to acetate esters (using acetic anhydride) improves GC-MS detection limits (0.1 ppb) .
  • LC-MS/MS : Reversed-phase C18 columns with methanol/water gradients separate non-volatile derivatives, enabling quantification in complex mixtures .

Q. How do comparative studies with isomers inform structure-activity relationships?

Bioactivity depends on double-bond position and stereochemistry :

CompoundConfigurationPheromone Efficacy
This compoundEModerate (75%)
(Z)-5-Dodecen-1-olZHigh (85%)
(E)-8-Dodecenyl acetateELow (50%)
The (Z)-isomer’s bent conformation enhances receptor binding in moths, while linear (E)-isomers are less effective .

Methodological Considerations

  • Reproducibility : Detailed synthetic protocols (e.g., inert atmosphere setup, catalyst activation) must be reported to ensure cross-lab consistency .
  • Ethical Data Sharing : Align with GDPR and institutional guidelines when publishing ecological monitoring data to protect sensitive species locations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.